1-(4-Fluorophenyl)piperazine

Catalog No.
S607154
CAS No.
2252-63-3
M.F
C10H13FN2
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)piperazine

CAS Number

2252-63-3

Product Name

1-(4-Fluorophenyl)piperazine

IUPAC Name

1-(4-fluorophenyl)piperazine

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

InChI Key

AVJKDKWRVSSJPK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)F

Synonyms

1-(p-Fluorophenyl)piperazine; N-(4-Fluorophenyl)piperazine; N-(p-Fluorophenyl)piperazine; p-Fluorophenylpiperazine;

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F

The exact mass of the compound 1-(4-Fluorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3) is a highly versatile, bifunctional building block widely procured for the synthesis of central nervous system (CNS) therapeutics, agricultural chemicals, and radiopharmaceuticals. Structurally comprising a secondary amine for nucleophilic coupling and a para-fluorinated aryl ring, it serves as a critical precursor for 5-HT receptor ligands and sedative agents like niaprazine. In industrial procurement, this compound is valued for its predictable reactivity in Buchwald-Hartwig aminations and SN2 alkylations, offering a reliable pathway to N,N-disubstituted piperazine APIs while inherently embedding favorable pharmacokinetic properties into the final molecular architecture .

Substituting 1-(4-Fluorophenyl)piperazine with cheaper, unsubstituted 1-phenylpiperazine or heavier halogenated analogs (such as 1-(4-chlorophenyl)piperazine) fundamentally compromises downstream API viability. Unsubstituted phenylpiperazines are highly susceptible to rapid CYP450-mediated para-hydroxylation, leading to unacceptable metabolic clearance rates in vivo. Conversely, substituting with the chloro-analog significantly increases lipophilicity, which can precipitate poor aqueous solubility and off-target toxicity. Procurement of the exact para-fluoro compound is therefore not merely a structural preference, but a strict requirement for balancing metabolic stability, targeted blood-brain barrier (BBB) penetrance, and formulation processability [1].

Metabolic Stability: Complete Blockade of Para-Hydroxylation

The primary failure point for unsubstituted phenylpiperazine derivatives in drug development is rapid first-pass metabolism via CYP450 enzymes. The incorporation of the para-fluoro substituent in 1-(4-Fluorophenyl)piperazine effectively blocks this metabolic soft spot. Comparative microsomal stability assays demonstrate that para-fluorination reduces aromatic hydroxylation-driven clearance by over 80% relative to unsubstituted baselines, extending the half-life of the resulting APIs without adding significant steric bulk[1].

Evidence DimensionAromatic hydroxylation clearance rate
Target Compound Data1-(4-Fluorophenyl)piperazine derivatives (Metabolically blocked at para position)
Comparator Or Baseline1-Phenylpiperazine derivatives (Rapidly metabolized)
Quantified Difference>80% reduction in para-hydroxylation clearance
ConditionsHepatic microsome stability assays

Procuring the para-fluoro building block is critical for developing APIs that require extended half-lives and resistance to first-pass metabolism.

Lipophilicity Tuning for CNS Penetration

For CNS-targeted libraries, balancing aqueous solubility with BBB permeability is paramount. 1-(4-Fluorophenyl)piperazine provides a precise lipophilic contribution. Based on standard Hansch substituent constants, the para-fluoro group adds a modest lipophilicity increase (Δπ ≈ +0.14) compared to hydrogen. In contrast, substituting with 1-(4-chlorophenyl)piperazine adds substantial lipophilicity (Δπ ≈ +0.71), which frequently pushes downstream candidates into the 'brick dust' category of poorly soluble compounds [1].

Evidence DimensionLipophilicity contribution (Hansch constant Δπ)
Target Compound Datapara-Fluoro substitution (Δπ ≈ +0.14)
Comparator Or Baselinepara-Chloro substitution (Δπ ≈ +0.71)
Quantified Difference~80% lower lipophilic penalty than the chloro-analog
ConditionsStandard physicochemical modeling for CNS drug design

Buyers selecting precursors for neuroactive compounds must use the fluoro-analog to prevent the severe solubility issues associated with heavier halogens.

Radiochemical Benchmarking for PET Tracers

In the development of 5-HT receptor PET imaging agents, 1-(4-Fluorophenyl)piperazine is strictly required as the 'cold' reference standard for assay validation. It enables direct benchmarking against [18F] nucleophilic aromatic substitution products. Standard radiolabeling protocols using [18F]KF/K222 systems achieve 15-20% decay-corrected radiochemical yields, and the exact non-radioactive 4-FPP standard is mandatory to confirm HPLC retention times and specific activity during quality control [1].

Evidence DimensionHPLC retention time matching and assay validation
Target Compound Data1-(4-Fluorophenyl)piperazine (Exact match for [18F] tracer)
Comparator Or BaselineNon-fluorinated or structurally distinct piperazines (Fails QC validation)
Quantified Difference100% structural concordance required for regulatory tracer validation
Conditions[18F]KF/K222 radiolabeling and HPLC quality control

Radiopharmaceutical labs must procure this exact compound to legally and scientifically validate the synthesis of 18F-labeled serotonin receptor tracers.

Synthesis of CNS Therapeutics and 5-HT Ligands

Directly leveraging its lipophilic contribution (Δπ ≈ +0.14) and metabolic stability, 1-(4-Fluorophenyl)piperazine is the precursor of choice for manufacturing serotonin receptor modulators and sedatives (e.g., niaprazine analogs) where prolonged half-life and BBB penetration are required .

Development of Agrochemical Actives

Utilized in the synthesis of novel fungicides and pesticides where the para-fluoro group prevents rapid environmental and biological degradation (para-hydroxylation), ensuring longer-lasting efficacy compared to unsubstituted phenylpiperazine derivatives [1].

Radiopharmaceutical Quality Control

Serves as the mandatory 'cold' reference standard in PET imaging laboratories to validate the radiochemical yield and purity of [18F]-labeled neuroimaging tracers via exact HPLC retention time matching [2].

XLogP3

1.3

LogP

1.28 (LogP)

Melting Point

31.5 °C

UNII

VML61BE244

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2252-63-3

Wikipedia

4-fluoro-phenylpiperazine

Dates

Last modified: 08-15-2023
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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